![molecular formula C14H10FNO B6375741 3-Cyano-5-(2-fluoro-4-methylphenyl)phenol, 95% CAS No. 1261974-32-6](/img/structure/B6375741.png)
3-Cyano-5-(2-fluoro-4-methylphenyl)phenol, 95%
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Overview
Description
3-Cyano-5-(2-fluoro-4-methylphenyl)phenol, also known as 2-fluoro-4-methyl-5-cyanophenol, is a chemical compound with a wide range of applications in the scientific and industrial world. It is a colorless solid that is soluble in many organic solvents, and is used in a variety of synthetic and analytical processes. It is also used in the synthesis of various pharmaceuticals and other compounds.
Scientific Research Applications
3-Cyano-5-(3-Cyano-5-(2-fluoro-4-methylphenyl)phenol, 95%ethylphenyl)phenol has a variety of applications in scientific research. It is used in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs, and in the synthesis of other compounds, such as aryl cyanides. It is also used in the synthesis of organic dyes and pigments, and in the analysis of biological samples. It has been used in the synthesis of various polymers, such as polyurethanes, and in the synthesis of semiconductors.
Mechanism of Action
The mechanism of action of 3-Cyano-5-(3-Cyano-5-(2-fluoro-4-methylphenyl)phenol, 95%ethylphenyl)phenol is not fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of various drugs and other compounds. Inhibition of this enzyme can lead to the accumulation of drugs and other compounds in the body, which can have a variety of effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Cyano-5-(3-Cyano-5-(2-fluoro-4-methylphenyl)phenol, 95%ethylphenyl)phenol are not fully understood. However, it is known that the compound can inhibit the enzyme cytochrome P450, which can lead to the accumulation of drugs and other compounds in the body. This can have a variety of effects, including changes in the levels of hormones and other chemicals in the body, and changes in the metabolism of drugs and other compounds.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-Cyano-5-(3-Cyano-5-(2-fluoro-4-methylphenyl)phenol, 95%ethylphenyl)phenol in laboratory experiments is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, it is soluble in many organic solvents, making it easy to use in a variety of laboratory procedures. However, it can be toxic if not handled properly, and can be difficult to obtain in certain countries due to its potential use in the synthesis of illicit drugs.
Future Directions
The potential future directions for 3-Cyano-5-(3-Cyano-5-(2-fluoro-4-methylphenyl)phenol, 95%ethylphenyl)phenol include further research into its mechanism of action and biochemical and physiological effects, as well as its potential use in the synthesis of pharmaceuticals, dyes and pigments, polymers, and semiconductors. Additionally, further research into its potential toxicity and its potential use in the synthesis of illicit drugs could lead to new regulations and safety protocols for its use in laboratory experiments.
Synthesis Methods
The synthesis of 3-Cyano-5-(3-Cyano-5-(2-fluoro-4-methylphenyl)phenol, 95%ethylphenyl)phenol is typically accomplished through a reaction of 3-Cyano-5-(2-fluoro-4-methylphenyl)phenol, 95%ethylbenzaldehyde and hydrogen cyanide in an aqueous medium. This reaction is carried out in the presence of a base, such as sodium hydroxide, which acts as a catalyst. The reaction is typically carried out at a temperature of around 80-90°C for several hours, and the product is then isolated and purified.
properties
IUPAC Name |
3-(2-fluoro-4-methylphenyl)-5-hydroxybenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO/c1-9-2-3-13(14(15)4-9)11-5-10(8-16)6-12(17)7-11/h2-7,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUQJNZFBWPQAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC(=C2)C#N)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60684683 |
Source
|
Record name | 2'-Fluoro-5-hydroxy-4'-methyl[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60684683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-5-(2-fluoro-4-methylphenyl)phenol | |
CAS RN |
1261974-32-6 |
Source
|
Record name | 2'-Fluoro-5-hydroxy-4'-methyl[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60684683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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